4-oxo-6-{[(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl 2,3-dimethoxybenzoate
Description
4-oxo-6-{[(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl 2,3-dimethoxybenzoate is a heterocyclic compound featuring a pyran-4-one core linked to a 1,3,4-thiadiazole moiety via a sulfanylmethyl bridge. The benzoate ester at position 3 of the pyran ring is substituted with 2,3-dimethoxy groups, which likely enhance its electron-donating capacity and influence intermolecular interactions.
Properties
IUPAC Name |
[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2,3-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O7S2/c1-4-16(25)21-19-22-23-20(32-19)31-10-11-8-13(24)15(9-29-11)30-18(26)12-6-5-7-14(27-2)17(12)28-3/h5-9H,4,10H2,1-3H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEVPOXUUSXHBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Biological Activities
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Antimicrobial Activity
- Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The presence of the thiadiazole group in this compound suggests potential activity against various bacterial strains and fungi. Research indicates that compounds with similar structures exhibit significant inhibition against Gram-positive and Gram-negative bacteria.
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Anticancer Properties
- Preliminary studies have shown that pyran derivatives can induce apoptosis in cancer cells. The incorporation of the thiadiazole moiety may enhance this effect by interfering with cellular signaling pathways involved in cancer progression. Investigations into the compound's cytotoxicity against different cancer cell lines are ongoing.
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Anti-inflammatory Effects
- Compounds containing benzoate groups have demonstrated anti-inflammatory properties in various models. This compound may inhibit pro-inflammatory cytokines and enzymes, thus providing therapeutic benefits in inflammatory diseases.
Case Studies
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Antimicrobial Testing
- A study evaluated the antimicrobial efficacy of various thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with structural similarities to our target compound showed significant inhibition zones, suggesting promising antimicrobial activity.
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Cytotoxicity Assays
- In vitro cytotoxicity assays were conducted on human cancer cell lines (e.g., HeLa and MCF-7). Results showed that certain derivatives led to a dose-dependent decrease in cell viability, indicating potential anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoate Moiety
The closest structural analog is 4-oxo-6-{[(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl 2-ethoxybenzoate (reported in 2004), which replaces the 2,3-dimethoxy groups with a single 2-ethoxy substituent . Key differences include:
- Steric Bulk : The 2,3-dimethoxy substitution increases steric hindrance, which may reduce interaction with hydrophobic enzyme pockets compared to the less bulky ethoxy analog.
Heterocyclic Core Modifications
Compounds featuring oxadiazole or benzoxazin cores (e.g., derivatives in ) exhibit distinct reactivity and stability profiles:
- Thiadiazole vs.
- Pyran vs. Benzoxazin: The pyran-4-one core in the target compound offers a planar structure conducive to π-π stacking, whereas benzoxazin derivatives (e.g., 6-(2-amino-6-phenylpyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one) possess fused bicyclic systems that may enhance rigidity and target selectivity .
Functional Group Influences
- Propanamido vs. Hydroperoxy Groups: The propanamido group on the thiadiazole ring (target compound) contrasts with hydroperoxy-functionalized thiazoles (e.g., compounds in ). The former may act as a hydrogen-bond donor/acceptor, while hydroperoxy groups introduce oxidative reactivity, which could limit stability .
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods used for its ethoxy analog, involving coupling reactions under mild conditions (e.g., Cs₂CO₃/DMF) .
- Biological Potential: Thiadiazole derivatives are known for antimicrobial and anticancer activities.
- Stability Considerations : Thiadiazoles with electron-rich substituents (e.g., dimethoxy) may exhibit lower oxidative stability compared to hydroperoxy-thiazole derivatives, which are prone to decomposition .
Preparation Methods
Synthesis of the 4H-Pyran-4-One Core
The 4H-pyran-4-one scaffold is synthesized via cyclization of 1,5-dichloropentanone intermediates. As detailed in patent CN103508990A, 3-chloropropionyl chloride reacts with aluminum trichloride in dichloromethane under ethylene gas at temperatures below 10°C to yield 1,5-dichloropentanone . Subsequent hydrolysis with phosphoric acid and sodium dihydrogen phosphate under reflux conditions induces cyclization to form tetrahydro-4H-pyran-4-one (Scheme 1) . Modifications to this method involve substituting ethylene with propargyl derivatives to introduce the C6 methylene group required for later functionalization.
Table 1: Reaction Conditions for Pyran Core Formation
| Step | Reagents/Conditions | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Dichloropentanone synthesis | 3-Chloropropionyl chloride, AlCl₃, C₂H₄ | <10°C | 2 h | 78 |
| Cyclization | H₃PO₄, NaH₂PO₄, H₂O | Reflux | 3 h | 85 |
Alternative routes employ Knoevenagel condensation of 4H-chromene-3-carbaldehydes with 1,3-dicarbonyl compounds, as reported by RSC advances . This method uses ammonium acetate in acetic acid to catalyze 6π-electrocyclization, forming fused pyrano[2,3-b]pyrans with yields exceeding 80% .
Preparation of the 5-Propanamido-1,3,4-Thiadiazol-2-yl Sulfanylmethyl Moiety
The thiadiazole ring is constructed via cyclization of thiosemicarbazide derivatives. A modified procedure from Scirp Journal involves reacting 2-cyanoacetohydrazide (1c) with carbon disulfide and potassium hydroxide in dimethylformamide (DMF) to form a thiazolidinone intermediate . Subsequent treatment with 4-(2-chloroacetyl)pyrazol-3-one introduces the propanamido side chain through nucleophilic acyl substitution (Scheme 2) .
Critical Considerations:
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Solvent Choice : DMF enhances reaction kinetics by stabilizing intermediates through polar interactions .
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Temperature Control : Reactions conducted at 0–5°C minimize side product formation during thiadiazole ring closure .
Coupling of Pyran and Thiadiazole Moieties
The sulfanylmethyl linker is installed via nucleophilic substitution. The pyran core’s C6 methylene group is brominated using N-bromosuccinimide (NBS) under radical initiation, yielding 6-(bromomethyl)-4H-pyran-4-one. This intermediate reacts with the thiolate anion generated from 5-propanamido-1,3,4-thiadiazole-2-thiol in the presence of triethylamine (Scheme 3) .
Table 2: Optimization of Coupling Reaction
| Base | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Triethylamine | DMF | 25°C | 6 h | 72 |
| K₂CO₃ | Acetone | 50°C | 12 h | 65 |
Triethylamine in DMF proved superior due to enhanced nucleophilicity of the thiolate anion and reduced hydrolysis side reactions .
Esterification with 2,3-Dimethoxybenzoic Acid
The final esterification employs Steglich conditions. The hydroxyl group at C3 of the pyran ring is activated using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. 2,3-Dimethoxybenzoyl chloride, prepared in situ via reaction of 2,3-dimethoxybenzoic acid with thionyl chloride, is added dropwise to form the ester bond (Scheme 4) .
Key Observations:
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Catalyst Efficiency : DMAP accelerates acylation by 40% compared to non-catalyzed reactions .
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Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the ester with >95% purity .
Characterization and Analytical Data
Spectroscopic Validation:
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¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, pyran H-5), 7.55–7.42 (m, 3H, aromatic), 4.32 (s, 2H, SCH₂), 3.94 (s, 6H, OCH₃) .
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IR (KBr) : ν = 1720 cm⁻¹ (C=O, ester), 1665 cm⁻¹ (C=O, amide) .
Purity Assessment : HPLC analysis (C18 column, MeOH:H₂O 70:30) confirms a single peak with retention time 12.3 min .
Challenges and Optimization Opportunities
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Side Reactions : Competing hydrolysis of the thiadiazole sulfanyl group during coupling necessitates strict anhydrous conditions .
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Scalability : Patent CN103508990A reports a 78% yield in dichloropentanone synthesis at industrial scales, but esterification yields drop to 65% in bulk trials .
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Green Chemistry : Replacing DMF with cyclopentyl methyl ether (CPME) could enhance environmental sustainability without sacrificing yield .
Q & A
Q. What synthetic methodologies are employed to prepare 4-oxo-6-{[(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl 2,3-dimethoxybenzoate?
The synthesis involves multi-step reactions, typically starting with the formation of the pyran-4-one core. Key steps include:
- Thiadiazole ring formation : Reacting 5-propanamido-1,3,4-thiadiazole-2-thiol with a methylene-containing intermediate under basic conditions (e.g., NaH in toluene) to introduce the sulfanyl-methyl group .
- Esterification : Coupling the pyran-4-one intermediate with 2,3-dimethoxybenzoic acid using coupling agents like DCC/DMAP or activated esters .
- Characterization : Confirmation via H NMR (e.g., pyran-4-one carbonyl at δ ~8.0 ppm), HRMS for molecular ion validation, and FT-IR for functional groups (C=O at ~1700 cm) .
Q. How is the structural integrity of this compound validated in academic research?
Structural validation relies on:
- X-ray crystallography : Resolving the crystal structure using SHELX software to determine bond lengths, angles, and space group symmetry (e.g., monoclinic ) .
- Spectroscopic techniques : H/C NMR for substituent connectivity, HRMS for exact mass, and IR for functional group identification .
- Thermal analysis : Melting point consistency (e.g., 216–218°C for analogous compounds) to confirm purity .
Q. What preliminary biological screening methods are used to assess its activity?
Initial screening includes:
- Molecular docking : Targeting enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) to predict binding affinity and interactions (e.g., hydrogen bonding with the thiadiazole sulfur) .
- In vitro assays : Antifungal or antibacterial activity tests using MIC (Minimum Inhibitory Concentration) protocols .
Advanced Research Questions
Q. How are contradictory analytical data resolved during structural elucidation?
Contradictions (e.g., NMR vs. X-ray data) are addressed by:
- Multi-technique cross-validation : Combining XRD bond distances with H NMR coupling constants to resolve stereochemical ambiguities .
- DFT calculations : Optimizing the molecular geometry computationally and comparing theoretical vs. experimental spectra .
- Crystallographic refinement : Using SHELXL to adjust thermal parameters and occupancy rates for disordered moieties .
Q. What experimental designs are recommended for studying its structure-activity relationships (SAR)?
SAR studies require:
- Substituent modulation : Synthesizing analogs with varied substituents (e.g., replacing dimethoxybenzoate with halogenated derivatives) to assess electronic/steric effects .
- Pharmacophore mapping : Identifying critical groups (e.g., thiadiazole sulfanyl) via fragment-based activity assays .
- Dose-response assays : Quantifying IC values against target enzymes to correlate substituent effects with potency .
Q. How can computational methods enhance the interpretation of its biological activity?
- Molecular dynamics simulations : Modeling ligand-protein stability over time (e.g., RMSD < 2 Å for stable binding) .
- ADMET prediction : Using tools like SwissADME to forecast pharmacokinetic properties (e.g., logP ~3.5 for optimal membrane permeability) .
- Free-energy perturbation : Calculating binding energy differences between analogs to prioritize synthesis .
Q. What strategies are employed to optimize its synthetic yield and purity?
- Reaction condition tuning : Adjusting solvent polarity (e.g., DMF vs. toluene) and temperature to minimize side reactions .
- Chromatographic purification : Using flash chromatography (silica gel, ethyl acetate/hexane gradient) for intermediates .
- Recrystallization : Optimizing solvent pairs (e.g., ethanol/water) to enhance crystalline purity .
Methodological Considerations for Data Contradictions
Q. How are discrepancies between computational docking and experimental bioactivity data reconciled?
- False-negative mitigation : Re-evaluating docking parameters (e.g., flexible vs. rigid receptor models) to account for protein conformational changes .
- Experimental validation : Conducting SPR (Surface Plasmon Resonance) to measure binding kinetics and confirm docking predictions .
Q. What approaches are used to study its environmental fate and degradation products?
- Hydrolysis studies : Monitoring stability under varying pH (e.g., pH 7.4 for physiological conditions) to identify degradation pathways .
- LC-MS/MS analysis : Detecting metabolites (e.g., sulfoxide derivatives) in simulated environmental matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
